Enhanced Method Sensitivity: 40-Fold Lower LLOQ Achieved with Aripiprazole-d8 Compared to Haloperidol-d4 Internal Standard
Aripiprazole-d8 enables a 40-fold improvement in lower limit of quantitation (LLOQ) relative to the use of Haloperidol-d4 as an internal standard. In a validated UPLC-MS/MS method employing Aripiprazole-d8, the linear range was 0.05–80 ng/mL with an LLOQ of 0.05 ng/mL [1]. In contrast, a comparable LC-ESI-MS-MS method using Haloperidol-d4 as the internal standard achieved a linear range of 2–400 ng/mL with an LLOQ of 2 ng/mL [2].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) for Aripiprazole in Human Plasma |
|---|---|
| Target Compound Data | 0.05 ng/mL (using Aripiprazole-d8 as IS) |
| Comparator Or Baseline | 2 ng/mL (using Haloperidol-d4 as IS) |
| Quantified Difference | 40-fold lower LLOQ (0.05 vs 2 ng/mL) |
| Conditions | Human plasma; UPLC-MS/MS (Aripiprazole-d8) vs. LC-ESI-MS-MS (Haloperidol-d4) |
Why This Matters
This 40-fold enhancement in sensitivity permits accurate quantification of aripiprazole at sub-therapeutic concentrations, essential for terminal-phase pharmacokinetic profiling and pediatric studies where sample volume and analyte levels are limited.
- [1] Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2013). SPE–UPLC–MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. Journal of Chromatography B, 925, 20-25. https://doi.org/10.1016/j.jchromb.2013.02.027 View Source
- [2] Lin, S. N., et al. (2009). A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Quantitation of Aripiprazole in Human Plasma. Journal of Analytical Toxicology, 33(5), 237-242. https://doi.org/10.1093/jat/33.5.237 View Source
